REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[Cl:1][c:2]1[c:3]([CH2:18][CH3:19])[cH:4][c:5]([O:6][c:7]2[cH:8][c:9]([N+:13]([O-:14])=[O:15])[cH:10][cH:11][cH:12]2)[cH:16][cH:17]1.[OH2:24].[Zn:25]>>[Cl:1][c:2]1[c:3]([CH2:18][CH3:19])[cH:4][c:5]([O:6][c:7]2[cH:8][c:9]([NH2:13])[cH:10][cH:11][cH:12]2)[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCc1cc(Oc2cccc([N+](=O)[O-])c2)ccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(Oc2cccc([N+](=O)[O-])c2)ccc1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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CCc1cc(Oc2cccc(N)c2)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |